

1H-Benzimidazol-4-amine solubility profile in common lab solvents

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Compound of Interest

Compound Name: 1H-Benzimidazol-4-amine

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Solubility Profile of 1H-Benzimidazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **1H-Benzimidazol-4-amine** in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes qualitative information, data from closely related analogs, and established experimental methodologies to offer a robust resource for laboratory work.

Introduction to 1H-Benzimidazol-4-amine

1H-Benzimidazol-4-amine is a heterocyclic aromatic compound incorporating a benzimidazole core with an amine substituent. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The physicochemical properties, particularly solubility, are critical determinants for its application in drug discovery and development, influencing formulation, bioavailability, and efficacy. The presence of both a basic amine group and the benzimidazole ring system suggests a pH-dependent solubility profile.

Qualitative Solubility Profile

While specific quantitative solubility data for **1H-Benzimidazol-4-amine** is not widely reported, a qualitative profile can be inferred from available information and the general characteristics of aminobenzimidazoles. The compound is described as being slightly soluble in water and soluble in some polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Benzimidazole derivatives generally exhibit greater solubility in alcohols compared to water and are poorly soluble in non-polar solvents.[1] The amino group is expected to enhance solubility in acidic aqueous solutions due to the formation of a more soluble salt.

The following table summarizes the expected qualitative solubility of **1H-Benzimidazol-4-amine** in a range of common laboratory solvents.

Solvent Class	Solvent	Expected Solubility	Rationale
Aqueous	Water	Slightly Soluble	Polar nature of the molecule allows for some interaction with water.
Acidic Buffer (e.g., pH 2)	Soluble	Protonation of the amino and benzimidazole nitrogen atoms leads to the formation of a more soluble salt. [2]	
Neutral Buffer (e.g., pH 7.4)	Slightly Soluble	Limited solubility in neutral aqueous media is common for benzimidazole derivatives.	
Basic Buffer (e.g., pH 9)	Poorly Soluble	Suppression of protonation reduces solubility in basic conditions.	
Alcohols	Methanol	Soluble	Polar protic nature of methanol facilitates hydrogen bonding. Benzimidazole derivatives are generally soluble in alcohols. [1]
Ethanol	Soluble	Similar to methanol, ethanol is a good solvent for many benzimidazole compounds. [3]	
Isopropanol	Moderately Soluble	Reduced polarity compared to methanol	

		and ethanol may lead to slightly lower solubility.	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Soluble	High polarity and hydrogen bond accepting capability make it a good solvent for many organic compounds.
Dimethylformamide (DMF)	Soluble	Similar to DMSO, DMF is a strong polar aprotic solvent.	
Acetonitrile	Moderately Soluble	Less polar than DMSO and DMF, which may result in lower solubility.	
Ethers	Tetrahydrofuran (THF)	Slightly Soluble	Moderate polarity may allow for some dissolution.
Diethyl Ether	Poorly Soluble	Low polarity makes it a poor solvent for this compound.	
Esters	Ethyl Acetate	Slightly to Moderately Soluble	Intermediate polarity may result in some degree of solubility.
Halogenated	Dichloromethane (DCM)	Slightly Soluble	The polarity of DCM may allow for some solubility.
Hydrocarbons	Hexane	Insoluble	Non-polar nature makes it unsuitable for dissolving this polar compound.

Toluene

Poorly Soluble

Low polarity limits its
ability to solvate the
compound.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of **1H-Benzimidazol-4-amine** using the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of **1H-Benzimidazol-4-amine** in various solvents at a controlled temperature.

Materials:

- **1H-Benzimidazol-4-amine** (solid)
- Selected solvents (HPLC grade)
- Volumetric flasks
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.45 µm PTFE or PVDF)
- Syringes
- Analytical balance
- HPLC system with UV detector
- HPLC column suitable for basic compounds (e.g., C18)

- Mobile phase (e.g., acetonitrile and a buffered aqueous solution)[9][10]

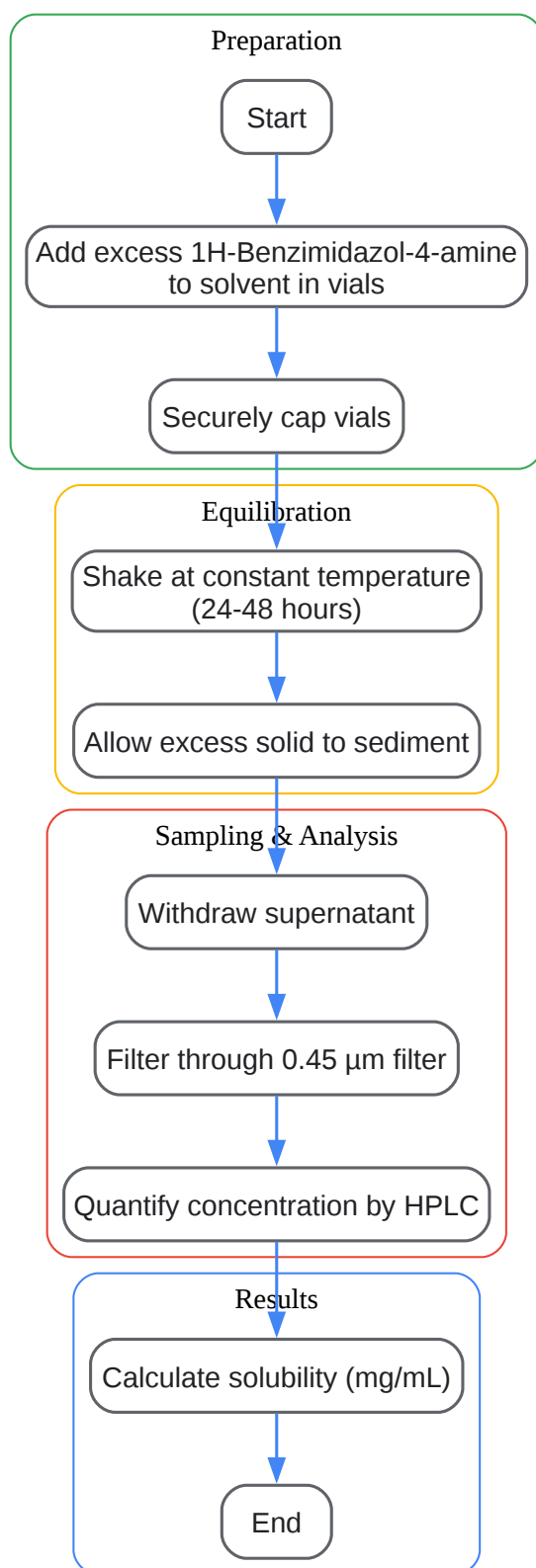
Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **1H-Benzimidazol-4-amine** to a series of vials, each containing a known volume (e.g., 2 mL) of the respective test solvent. The excess solid should be clearly visible.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 - Shake the vials at a constant speed for a sufficient period to reach equilibrium (typically 24 to 48 hours).[4][5]
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.
- Quantification by HPLC:
 - Prepare a series of standard solutions of **1H-Benzimidazol-4-amine** of known concentrations in the respective solvent.
 - Develop a suitable HPLC method for the analysis of **1H-Benzimidazol-4-amine**. This typically involves selecting an appropriate column, mobile phase composition, flow rate, and UV detection wavelength.[9][10]

- Inject the standard solutions to generate a calibration curve.
- Inject the filtered sample solutions (diluted if necessary to fall within the linear range of the calibration curve).
- Determine the concentration of **1H-Benzimidazol-4-amine** in the samples by comparing their peak areas to the calibration curve.
- Calculation of Solubility:
 - Calculate the solubility of **1H-Benzimidazol-4-amine** in each solvent, taking into account any dilution factors. The solubility is typically expressed in mg/mL or µg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of **1H-Benzimidazol-4-amine**.



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Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of **1H-Benzimidazol-4-amine** for researchers and drug development professionals. While quantitative data remains to be fully elucidated, the provided qualitative assessment and detailed experimental protocol offer a practical framework for laboratory investigations. The inherent pH-dependent nature of its solubility is a key consideration for its handling and formulation. The application of the described shake-flask method will enable the generation of precise solubility data, which is essential for advancing the research and development of this compound.

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